molecular formula C5H10O4S B2501041 Oxetan-3-ylmethyl methanesulfonate CAS No. 1414924-88-1

Oxetan-3-ylmethyl methanesulfonate

Cat. No.: B2501041
CAS No.: 1414924-88-1
M. Wt: 166.19
InChI Key: NJDNNGVASRCMGO-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl methanesulfonate is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methanesulfonate group

Scientific Research Applications

Oxetan-3-ylmethyl methanesulfonate has several applications in scientific research:

Safety and Hazards

The safety data sheet for Oxetan-3-ylmethyl methanesulfonate indicates that it has several hazard statements including H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Oxetan-3-ylmethyl methanesulfonate is a versatile small molecule scaffold It’s known to be used in research and pharmaceutical testing .

Mode of Action

The mode of action of this compound involves its interaction with other compounds during chemical reactions. For instance, it has been used in a reaction with Methyl 2-chloro-4-hydroxybenzoate, where it was added along with K2CO3 and the reaction was stirred at 90°C for 1.5 hours .

Biochemical Pathways

It’s known that the compound plays a role in the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide .

Pharmacokinetics

Its molecular weight is 1662 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it has been used to form new compounds in reactions with Methyl 2-chloro-4-hydroxybenzoate .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, in a reaction with Methyl 2-chloro-4-hydroxybenzoate, the reaction was stirred at 90°C for 1.5 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-ylmethyl methanesulfonate typically involves the reaction of oxetan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Oxetan-3-ylmethanol+Methanesulfonyl chlorideOxetan-3-ylmethyl methanesulfonate+HCl\text{Oxetan-3-ylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Oxetan-3-ylmethanol+Methanesulfonyl chloride→Oxetan-3-ylmethyl methanesulfonate+HCl

The reaction is usually conducted at low temperatures to control the rate of reaction and to minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylmethyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-Opening Reactions: Acidic conditions (e.g., using hydrochloric acid) or basic conditions (e.g., using sodium hydroxide) can facilitate ring-opening reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the oxetane ring and the methanesulfonate group. This combination imparts distinct reactivity and chemical properties, making it valuable in synthetic chemistry and various research applications. The presence of the methanesulfonate group as a good leaving group enhances its utility in nucleophilic substitution reactions, while the strained oxetane ring provides opportunities for ring-opening reactions .

Properties

IUPAC Name

oxetan-3-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4S/c1-10(6,7)9-4-5-2-8-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDNNGVASRCMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Oxetan-3-ylmethanol (1.85 g, 21.0 mmol) was dissolved in methylene chloride and cooled to 0° C. Triethylamine (5.31 g, 52.2 mmol) was added followed by slow addition of methanesulfonyl chloride (2.89 g, 25.2 mmol). The mixture was allowed to warm to ambient temperature for 2 h and quenched with sat. sodium bicarbonate (14 mL). The aqueous solution was extracted with methylene chloride 3×. The combined organic layers were dried over sodium sulfate, filtered and concentrated to give crude oxetan-3-ylmethyl methanesulfonate (quant.).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three

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